SB 204070

准备方法

SB 204070 的合成涉及多个步骤,从制备中间体开始。合成路线通常包括以下步骤:

形成苯并二噁烷环: 这涉及在特定条件下使适当的起始原料反应以形成苯并二噁烷结构。

引入氨基和氯基: 这些官能团通过取代反应引入。

形成哌啶基甲酯: 此步骤涉及使苯并二噁烷中间体与哌啶衍生物反应,以形成最终产物.

This compound 的工业生产方法没有广泛的记载,因为它主要用于研究目的。

化学反应分析

SB 204070 会发生几种类型的化学反应,包括:

取代反应: 苯并二噁烷环中的氯基可以在适当的条件下被其他亲核试剂取代。

氧化和还原反应: 氨基可以被氧化形成亚硝基或硝基衍生物,并被还原形成胺。

这些反应中常用的试剂包括用于取代反应的亲核试剂,用于氧化反应的氧化剂以及用于水解反应的酸或碱。从这些反应中形成的主要产物取决于所用的特定条件和试剂。

科学研究应用

Chemical Profile

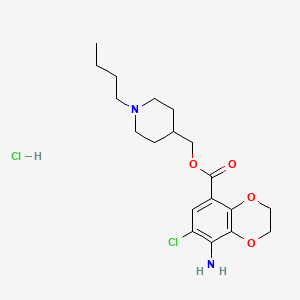

- Chemical Name : 8-Amino-7-chloro-2,3-dihydro-1,4-benzodioxan-5-carboxylic acid, 1'-butyl-4'-piperidinylmethyl ester

- CAS Number : 148688-01-1

- Molecular Formula : C₁₉H₂₄ClN₂O₄

- Purity : ≥98%

- pIC₅₀ : 10.1 (indicating high potency)

Pharmacological Properties

SB 204070 exhibits over 5000-fold selectivity for the 5-HT4 receptor compared to other serotonin receptors (5-HT1A, 5-HT1D, etc.) and various other neurotransmitter receptors .

In Vitro Studies

Research indicates that this compound can significantly affect cholinergically-mediated contractions. At low concentrations (10-100 pM), it shifts the dose-response curve without affecting maximum response. However, at higher concentrations (≥300 pM), it reduces the maximum response to serotonin .

In Vivo Studies

In vivo pharmacological evaluations suggest that this compound exhibits anxiolytic activity , indicating its potential role in treating anxiety disorders. Systemic administration has shown promising results in animal models .

Potential Therapeutic Applications

The unique properties of this compound suggest several potential therapeutic applications:

- Gastrointestinal Disorders : Given its ability to modulate gut motility, this compound may be beneficial in treating conditions like irritable bowel syndrome (IBS) and constipation.

- Anxiety Disorders : The anxiolytic effects observed in animal studies position this compound as a candidate for further investigation in anxiety treatment protocols.

- Neurological Research : Its selective action on the 5-HT4 receptor makes it a valuable tool for studying serotonin's role in various neurological conditions.

Case Study 1: Gastrointestinal Effects

A study evaluated this compound's impact on gastrointestinal motility using isolated guinea pig colon preparations. Results indicated that low concentrations effectively inhibited serotonin-induced contractions, suggesting therapeutic potential for gastrointestinal disorders .

Case Study 2: Anxiolytic Effects

In a controlled trial involving systemic administration of this compound in rodent models, significant reductions in anxiety-like behaviors were observed. This positions this compound as a promising candidate for developing new anxiolytic medications .

作用机制

SB 204070 通过选择性结合并阻断 5-HT4 血清素受体发挥作用。该受体参与神经递质释放、胃肠道动力和其他生理过程的调节。 通过阻断该受体,this compound 抑制与 5-HT4 受体激活相关的下游信号通路 .

相似化合物的比较

SB 204070 在作为 5-HT4 受体拮抗剂的高选择性和效力方面是独一无二的。类似的化合物包括:

RS 67333: 另一种在研究中使用的选择性 5-HT4 受体拮抗剂.

SB 207266: 一种对 5-HT4 受体具有类似选择性的化合物.

SB 612111: 另一种具有可比性质的 5-HT4 受体拮抗剂.

这些化合物具有相似的作用机制,但在药代动力学特性和研究中的具体应用可能有所不同。

生物活性

SB 204070 is a highly selective antagonist of the 5-HT4 receptor, primarily known for its effects on gastrointestinal motility and potential therapeutic applications in various gastrointestinal disorders. This article delves into the biological activity of this compound, summarizing its pharmacological properties, case studies, and relevant research findings.

Pharmacological Profile

This compound exhibits significant potency and selectivity towards the 5-HT4 receptor, as demonstrated in various in vitro and in vivo studies.

- Selectivity : this compound shows over 5000-fold selectivity for the 5-HT4 receptor compared to other serotonin receptors (5-HT1A, 5-HT1D, etc.) and various neurotransmitter receptors, including GABA and dopamine receptors .

- Mechanism of Action : It acts as an antagonist to serotonin (5-HT)-induced contractions in the guinea-pig distal colon. Low concentrations (10-100 pM) shift the concentration-response curve to the right without affecting the maximum response. However, at higher concentrations (300 pM and above), it reduces the maximum response to 5-HT .

Table 1: Summary of Key Pharmacological Studies

Case Studies and Applications

The pharmacological properties of this compound have been explored in several case studies focusing on gastrointestinal disorders:

- Gastrointestinal Motility Disorders : Research indicates that this compound may improve symptoms related to conditions like irritable bowel syndrome (IBS) by modulating gut motility through its action on the 5-HT4 receptor.

- Potential Therapeutic Uses : Its selective antagonism suggests potential applications in treating conditions characterized by excessive serotonergic activity, such as diarrhea-predominant IBS.

属性

IUPAC Name |

(1-butylpiperidin-4-yl)methyl 5-amino-6-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClN2O4.ClH/c1-2-3-6-22-7-4-13(5-8-22)12-26-19(23)14-11-15(20)16(21)18-17(14)24-9-10-25-18;/h11,13H,2-10,12,21H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQGKAOSYSXEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)COC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933459 | |

| Record name | SB 204070 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148688-01-1 | |

| Record name | 1,4-Benzodioxin-5-carboxylic acid, 8-amino-7-chloro-2,3-dihydro-, (1-butyl-4-piperidinyl)methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148688-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SB 204070A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148688011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB 204070 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-204070A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ39GL43SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SB 204070 acts as a competitive antagonist at the 5-HT4 receptor. [, ] This means it binds to the receptor and blocks the binding of serotonin (5-HT), the endogenous ligand. By doing so, this compound prevents 5-HT from activating the receptor and triggering downstream signaling pathways. [, ] The specific downstream effects depend on the tissue and physiological context. For instance, in the guinea pig distal colon, this compound inhibits 5-HT-evoked contractions mediated through cholinergic mechanisms. []

A:

- Full Chemical Name: (1-Butyl-4-piperidinyl)methyl 8-amino-7-chloro-1,4-benzodioxane-5-carboxylate hydrochloride []

- Molecular Formula: C21H31ClN2O5 . HCl []

- Molecular Weight: 447.4 g/mol (free base) []

A: While specific SAR studies dedicated to this compound were not present in the provided research, information from comparative studies with other antagonists, particularly RS 39604, offer some insights. [] These studies highlight the importance of structural features for high affinity and selectivity towards the 5-HT4 receptor. Subtle modifications likely influence the interaction with the receptor binding site, impacting potency and antagonist properties.

ANone: this compound has shown efficacy in various in vitro and in vivo models:

- In vitro: Demonstrates potent antagonism of 5-HT-induced contractions in isolated tissues such as guinea pig distal colon [] and rat esophagus. []

- In vivo: Effectively inhibits 5-HTP-induced diarrhea in mice. [] Shows long-lasting inhibition of 5-HT-induced tachycardia in anaesthetized vagotomized micropigs. []

A: While comprehensive toxicology data isn't provided in the papers, one study suggests that this compound does not affect colorectal distension-induced increases in arterial pressure in a visceral pain model in rats, indicating that it might not be involved in nociception. [] Further safety and toxicity studies would be needed to draw definitive conclusions.

A: While the papers don't provide a historical timeline, they highlight the significance of this compound as an early, potent, and selective tool for investigating the role of 5-HT4 receptors in various physiological and pathophysiological processes. [, ] This research contributed to the understanding of 5-HT4 receptor involvement in gastrointestinal motility, cardiac function, and other systems.

- What is the significance of the unsurmountable antagonism observed with this compound in certain tissues, and how does it compare to the competitive antagonism observed in others? [, ]

- Could the differences in this compound's effects on cholinergic and non-cholinergic fast synaptic transmission in the guinea pig ileum be attributed to different 5-HT4 receptor isoforms? []

- What are the implications of the findings that 5-HT induces duodenal mucosal bicarbonate secretion via 5-HT4 receptors, and could this mechanism be targeted therapeutically? []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。